molecular formula C9H7BrF3NO2 B1408554 Ethyl 2-bromo-5-(trifluoromethyl)nicotinate CAS No. 1227571-76-7

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate

Cat. No. B1408554
M. Wt: 298.06 g/mol
InChI Key: FOWPFZJLXKCTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate, also known as 5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester, is a chemical compound with the molecular formula C9H7BrF3NO2 . It has a molecular weight of 298.06 . The compound is a light yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-5-(trifluoromethyl)nicotinate is 1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate is a light yellow oil . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate has been utilized in the synthesis of complex heterocyclic compounds. For example, it served as an intermediate in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones, highlighting its versatility in creating diverse molecular structures (Eichler et al., 1976).

Antibacterial Activity

This compound also plays a role in developing antibacterial agents. It was used as a key intermediate in synthesizing 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).

Pharmaceutical Applications

In pharmaceutical research, ethyl 2-bromo-5-(trifluoromethyl)nicotinate has been involved in the synthesis of compounds with potential therapeutic applications. For instance, it was used in creating novel nicotinamide derivatives, showing affinity for serotonin and dopamine receptors, indicating its importance in developing drugs targeting these neurotransmitters (Hirokawa et al., 1998).

Pesticidal Research

Interestingly, ethyl nicotinate, a related compound, was found to be a potent attractant for certain insect species, suggesting that derivatives like ethyl 2-bromo-5-(trifluoromethyl)nicotinate might have applications in pest control and agricultural research (Penman et al., 1982).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

ethyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWPFZJLXKCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.